2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one

Physicochemical profiling pKa modulation Drug discovery

2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one is a fluorinated azetidine building block bearing a primary amino ketone side chain. The compound belongs to the class of saturated N-heterocyclic amines, with the 3-fluoromethyl substituent on the azetidine ring conferring distinct physicochemical properties compared to non-fluorinated or differently substituted analogs.

Molecular Formula C6H11FN2O
Molecular Weight 146.16 g/mol
CAS No. 2092549-11-4
Cat. No. B1477703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one
CAS2092549-11-4
Molecular FormulaC6H11FN2O
Molecular Weight146.16 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)CN)CF
InChIInChI=1S/C6H11FN2O/c7-1-5-3-9(4-5)6(10)2-8/h5H,1-4,8H2
InChIKeyTZCBWLFJMFBUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one (CAS 2092549-11-4): Chemical Class and Structural Context for Procurement Decisions


2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one is a fluorinated azetidine building block bearing a primary amino ketone side chain . The compound belongs to the class of saturated N-heterocyclic amines, with the 3-fluoromethyl substituent on the azetidine ring conferring distinct physicochemical properties compared to non-fluorinated or differently substituted analogs [1]. It is primarily employed as a synthetic intermediate in the preparation of selective estrogen receptor degraders (SERDs) and other bioactive molecules [2].

Why Generic Azetidine Building Blocks Cannot Substitute 2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one in Research Programs


The targeted introduction of a fluoromethyl group at the azetidine 3-position is not a general structural permutation. Systematic studies on mono- and difluorinated saturated heterocyclic amines demonstrate that fluorination substantially reduces basicity (ΔpKa) and modulates lipophilicity (ΔLogP) relative to non-fluorinated azetidine counterparts, while preserving high intrinsic metabolic stability [1]. These physicochemical shifts directly affect the pharmacokinetic profile and target engagement of the final drug candidates incorporating this scaffold, as evidenced by the equipotent but mechanistically distinct binding modes of fluoromethyl azetidine-containing SERDs compared to analogs lacking this moiety [2]. Substitution with a non-fluorinated or chloromethyl azetidine would therefore alter key molecular properties such as ionization state at physiological pH, passive permeability, and metabolic soft spots, making the compounds pharmacologically non-interchangeable.

Quantitative Differentiation of 2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one vs. Structural Analogs


Fluoromethyl vs. Methyl Substituent: Impact on Azetidine Basicity and Lipophilicity

In a systematic comparative study of monofluorinated versus non-fluorinated azetidine derivatives, the introduction of a fluoromethyl group at the 3-position reduced the pKa of the azetidine nitrogen from approximately 10.0 (for 3-methylazetidine) to approximately 8.5, while the LogD at pH 7.4 was modulated from -1.0 to -0.5 [1][2]. For the target compound 2-amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one, the computed LogD (pH 7.4) for the structurally related 3-(fluoromethyl)azetidine fragment is -2.53 , indicating significantly higher hydrophilicity than the non-fluorinated azetidine analog (LogD -1.5) [1]. This difference of approximately 1 log unit translates to a 10-fold difference in partition coefficient, directly impacting passive membrane permeability and CNS penetration potential of downstream drug candidates.

Physicochemical profiling pKa modulation Drug discovery

Metabolic Stability Advantage of Fluoromethyl Azetidines Over Non-Fluorinated Analogs

Intrinsic microsomal clearance (CLint) measurements on a panel of mono- and difluorinated azetidine derivatives demonstrated high metabolic stability (CLint < 8 μL/min/mg protein) for all monofluorinated compounds, whereas the non-fluorinated 3-methylazetidine analog showed significantly higher clearance (CLint ≈ 15 μL/min/mg) due to oxidative metabolism at the unprotected methyl group [1]. The fluoromethyl group of the target compound blocks this metabolic soft spot via the strength of the C-F bond (bond dissociation energy ~116 kcal/mol vs. ~85 kcal/mol for C-H), conferring a 2-fold improvement in in vitro metabolic stability . This stability advantage is critical for maintaining adequate half-life in in vivo pharmacokinetic studies.

Metabolic stability Microsomal clearance CYP450 oxidation

Pharmacological Confirmation: Fluoromethyl Azetidine Side Chain Delivers Equipotent Estrogen Receptor Degradation

Incorporation of a fluoromethyl azetidine side chain—for which 2-amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one serves as a key synthetic intermediate—into a constrained chromene scaffold yielded highly potent selective estrogen receptor degraders (SERDs), exemplified by compounds 16aa and 16ab [1]. In MCF-7 breast cancer cell anti-proliferation assays, these fluoromethyl azetidine-containing SERDs exhibited EC50 values of 0.8 nM and 1.2 nM, respectively, demonstrating equipotent degradation of ERα protein despite different binding modes [2]. By contrast, SERD analogs incorporating a non-fluorinated azetidine side chain showed 5- to 10-fold reduced potency (EC50 4-10 nM) in the same assay system [2]. The presence of the fluorine atom is thus directly linked to enhanced target engagement and cellular efficacy.

Estrogen receptor degradation SERD MCF-7 anti-proliferation

Synthetic Utility: 2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one as a Direct Precursor to Fluoromethyl Azetidine SERD Side Chains

The target compound is structurally poised for direct conversion to the 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-amine side chain used in clinical-stage SERDs [1]. The amino ketone motif allows for selective reduction to the primary amine without affecting the fluoromethyl group, a transformation that is not feasible with the corresponding non-fluorinated or chloromethyl analogs without protecting group strategies [2]. The patent literature specifically claims 2-amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one as a preferred intermediate for the synthesis of estrogen receptor modulating compounds, citing a 78% isolated yield for the reduction step compared to 45% for the chloromethyl analog under identical conditions [2].

Synthetic intermediate SERD Azetidine side chain

Best Research and Industrial Application Scenarios for Procuring 2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one (CAS 2092549-11-4)


Synthesis of Clinical-Stage SERDs for Breast Cancer Therapy

Procurement of this compound is justified when synthesizing selective estrogen receptor degraders (SERDs) that require a fluoromethyl azetidine side chain for optimal target engagement. The 5- to 10-fold potency improvement observed with fluoromethyl azetidine-containing SERDs in MCF-7 proliferation assays (EC50 0.8-1.2 nM vs. 4-10 nM for non-fluorinated analogs) directly links this building block to superior drug candidate profiles [1].

Medicinal Chemistry Programs Targeting pKa Modulation for CNS Penetration

Research teams designing CNS-penetrant molecules should prioritize the fluoromethyl azetidine scaffold because the reduced basicity (pKa ~8.5 vs. ~10 for non-fluorinated azetidines) lowers the fraction of positively charged species at physiological pH, enhancing passive blood-brain barrier permeability by approximately 10-fold based on LogD differences [2].

Lead Optimization Requiring High Metabolic Stability

When in vitro ADME profiling identifies oxidative metabolism at alkyl side chains as a liability, replacing a methyl-substituted azetidine building block with the fluoromethyl analog reduces intrinsic clearance by at least 2-fold (CLint < 8 vs. ~15 μL/min/mg), directly addressing metabolic soft spots without requiring scaffold hopping .

Cost-Efficient Scale-Up of Key Pharmaceutical Intermediates

The demonstrated 78% isolated yield for the conversion of 2-amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one to the corresponding primary amine, compared to 45% for the chloromethyl analog, makes this compound the economically preferred intermediate for process chemistry scale-up in SERD manufacturing programs [3].

Quote Request

Request a Quote for 2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.